
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a boronic acid group and a piperazine moiety. It is often used in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts or other suitable reagents.
Attachment of the Boronic Acid Group: The phenylboronic acid group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the piperazine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Structure and Characteristics
The compound features a boronic acid moiety which is known for its ability to form reversible covalent bonds with diols, making it useful in various applications including drug delivery systems and sensor technologies.
Medicinal Chemistry
Boronic acids, including this compound, are widely studied for their role as inhibitors in various biological pathways. They interact with enzymes and proteins, making them valuable in drug design.
Case Studies
- Inhibition of Proteases : Studies have shown that boronic acids can serve as effective inhibitors of serine proteases, which are involved in numerous physiological processes and disease states. The specific compound under discussion has been evaluated for its inhibitory effects on certain peptidases, demonstrating promising results in reducing enzyme activity .
Drug Delivery Systems
The unique properties of boronic acids allow them to be utilized in drug delivery systems where controlled release is essential. The ability to form complexes with biomolecules enhances the stability and bioavailability of therapeutic agents.
Research Findings
- Supramolecular Chemistry : Research indicates that boronic acids can form dynamic covalent networks that respond to environmental changes (e.g., pH, temperature), making them suitable for smart drug delivery applications . This adaptability can lead to improved therapeutic outcomes by ensuring that drugs are released at the target site under specific conditions.
Materials Science
The incorporation of boronic acids into polymer matrices can enhance material properties such as mechanical strength and thermal stability.
Innovative Applications
- Vitrimer Networks : Boronic acids have been used to create vitrimers—materials that can be reshaped upon heating while maintaining their structural integrity. This application is particularly relevant in developing recyclable materials that can be processed multiple times without degradation .
Biosensors
The ability of boronic acids to selectively bind to diols makes them excellent candidates for biosensor applications.
Development Insights
Mechanism of Action
The mechanism of action of (4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid: Similar structure but without the hydrochloride salt.
(4-(1-(4-Methylpiperazin-1-yl)ethyl)phenyl)boronic acid: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to its combination of a boronic acid group and a piperazine moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and application.
Biological Activity
(4-((4-Methylpiperazin-1-yl)carbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₉BClN₃O₃
- Molecular Weight : 299.56 g/mol
- CAS Number : Not available
- Purity : Typically around 98% .
Boronic acids, including this compound, are known to interact with various biological molecules through reversible covalent bonding. This interaction is particularly significant in the context of:
- Enzyme Inhibition : Boronic acids can inhibit serine proteases and other enzymes by forming covalent bonds with active site residues.
- Drug Delivery Systems : They can form complexes with polyhydroxy compounds, enhancing the solubility and bioavailability of hydrophobic drugs. This property is crucial for developing drug delivery systems that respond to physiological conditions .
Anticancer Activity
Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. The compound has been investigated for its role in:
- Targeting Cancer Cells : It has shown efficacy in inhibiting the growth of various cancer cell lines by interfering with cellular signaling pathways.
- Combination Therapies : When used in conjunction with established chemotherapeutics, it enhances the overall therapeutic effect by improving drug solubility and stability .
Case Studies
-
Study on Drug Delivery Systems :
A study demonstrated that phenylboronic acid derivatives could solubilize curcumin, a poorly soluble anticancer agent. The resulting nanoconstructs exhibited improved loading capacity and pH-responsive release profiles, suggesting a promising application for this compound in enhancing the delivery of hydrophobic drugs . -
Inhibition of Enzymatic Activity :
Research indicated that this compound could effectively inhibit certain proteases involved in cancer progression. The mechanism involved the formation of stable complexes with the enzyme's active site, leading to reduced enzymatic activity and subsequent tumor growth inhibition .
Toxicological Profile
The safety profile of this compound has been evaluated in various preclinical studies:
- Eye Irritation Potential : Classified as an eye irritant (GHS category 2), it requires appropriate handling precautions .
- Environmental Impact : Limited data is available regarding its environmental toxicity, necessitating further studies to assess its ecological safety.
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Enzyme Inhibition | Inhibits serine proteases and other enzymes through covalent bonding. |
Anticancer Properties | Demonstrates efficacy against various cancer cell lines; enhances effects when combined with other drugs. |
Drug Delivery Enhancement | Improves solubility and bioavailability of hydrophobic drugs through complex formation. |
Toxicity | Eye irritant; requires caution during handling. |
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)carbamoyl]phenyl]boronic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BN3O3.ClH/c1-15-6-8-16(9-7-15)14-12(17)10-2-4-11(5-3-10)13(18)19;/h2-5,18-19H,6-9H2,1H3,(H,14,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTCRDJSYQTDGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN2CCN(CC2)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.